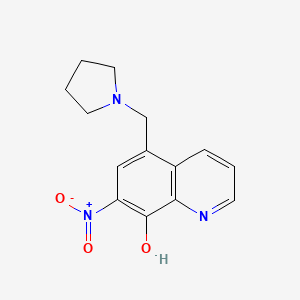

7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol, commonly known as Nitroquipazine, is a synthetic compound that belongs to the family of quinolinol derivatives. Nitroquipazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.

Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis

7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol, like its related compounds, exhibits unique reactivity that enables its use in diverse chemical synthesis processes. For instance, nitro heteroaromatic compounds such as quinoxalines demonstrate ambident reactivity. In particular conditions, these compounds can undergo reactions to form either pyrimidine N-oxides or pyrroles, showcasing their versatile nature in chemical transformations (Murashima et al., 1996). Moreover, nitrative bicyclization of diynes, a method that can potentially apply to the synthesis pathways involving this compound, enables the creation of skeletally diverse tricyclic pyrroles, highlighting the compound's utility in developing new molecular frameworks (Wang et al., 2022).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 8-quinolinol, closely related to this compound, have been used for the preconcentration of trace metals from seawater, demonstrating the compound's potential in environmental monitoring and analytical methodologies. The immobilization of 8-quinolinol on various supports has shown effective in recovering metals with high accuracy, indicating the utility of such compounds in trace metal analysis (Willie, Sturgeon, & Berman, 1983).

Biological Applications

Although direct research focusing on the specific biological applications of this compound was not found, related compounds have shown significant biological activity. For example, derivatives of quinolinols have been evaluated for their antimycobacterial activity, suggesting the potential for this compound and its derivatives in antimicrobial and antituberculosis research (Guillon et al., 2004).

Corrosion Inhibition

Quinoline and its derivatives, including this compound, are known for their anticorrosive properties. These compounds effectively inhibit metallic corrosion, making them valuable in materials science and engineering for protecting metals and alloys in aggressive environments. The electron-rich nature of these molecules allows them to form stable complexes with metal surfaces, offering a protective layer against corrosion (Verma, Quraishi, & Ebenso, 2020).

Propiedades

IUPAC Name |

7-nitro-5-(pyrrolidin-1-ylmethyl)quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-14-12(17(19)20)8-10(9-16-6-1-2-7-16)11-4-3-5-15-13(11)14/h3-5,8,18H,1-2,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJDLIPVEZBXHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=C(C3=C2C=CC=N3)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)

![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)

![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)

![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)

![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)

![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)

![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)

![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)

![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)

![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)

![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)